molecular formula C10H17NO2S2 B8703426 N-tert-butyl-5-ethylthiophene-2-sulfonamide

N-tert-butyl-5-ethylthiophene-2-sulfonamide

Cat. No.: B8703426
M. Wt: 247.4 g/mol
InChI Key: UWSJKYHYYQWTMK-UHFFFAOYSA-N
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Description

N-tert-butyl-5-ethylthiophene-2-sulfonamide is a synthetic compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom. They are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-tert-butyl-5-ethylthiophene-2-sulfonamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-tert-butyl-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic media, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-tert-butyl-5-ethylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The thiophene ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-tert-butyl-5-ethylthiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO2S2

Molecular Weight

247.4 g/mol

IUPAC Name

N-tert-butyl-5-ethylthiophene-2-sulfonamide

InChI

InChI=1S/C10H17NO2S2/c1-5-8-6-7-9(14-8)15(12,13)11-10(2,3)4/h6-7,11H,5H2,1-4H3

InChI Key

UWSJKYHYYQWTMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

222 gm (1.07 mol) of phosphorus pentachloride were added in portions while stirring and cooling to 310 gm (2.7 mol) of chlorosulfonic acid. After the evolution of hydrogen chloride had subsided, 100 gm (0.89 mol) of 2-ethyl-thiophene were added dropwise while stirring at a temperature of 20° C. When the addition was finished, the reaction mixture was poured over ice and extracted with ether. The ether solution was washed until neutral, dried and evaporated. The residue was taken up in tetrahydrofuran, and the solution was added dropwise to a solution of 169 gm (2.3 mol) of tert.butylamine in 200 ml of tetrahydrofuran. After refluxing for 3 hours, the reaction mixture was filtered to separate the precipitated tert.butylamine hydrochloride, and the filtrate was evaporated in vacuo. The residue was taken up in ether and the solution was washed with dilute hydrochloric acid and with water, dried and evaporated. 147 gm of crude product were obtained which, after purification on a silica gel column (4 kg of silica gel 40 for column chromatography, particle size 0.2-0.5 mm; eluant: cyclohexane/ethyl acetate 4:1), yielded 117.6 gm (53% of theory) of 5-ethyl-N-tert.butyl-thiophene-2-sulfonamide.
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
169 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

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